3-[Ethyl(propyl)amino]phenol
Description
3-[Ethyl(propyl)amino]phenol is a secondary amine derivative of phenol, characterized by an ethyl and propyl group attached to the nitrogen atom of the amino substituent. Its molecular formula is C₁₁H₁₇NO, with an average molecular mass of 179.26 g/mol. The compound features a hydroxyl group on the benzene ring (phenol) and a secondary amino group at the 3-position, contributing to its amphiphilic properties. This structure enables applications in pharmaceutical intermediates, agrochemicals, and dye synthesis due to its reactivity and solubility profile.
Properties
CAS No. |
59443-99-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-[ethyl(propyl)amino]phenol |
InChI |
InChI=1S/C11H17NO/c1-3-8-12(4-2)10-6-5-7-11(13)9-10/h5-7,9,13H,3-4,8H2,1-2H3 |
InChI Key |
KTISFKAJXVJAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(propyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 3-nitrophenol, is reacted with ethyl(propyl)amine under specific conditions to replace the nitro group with the ethyl(propyl)amino group. The reaction typically requires a solvent like ethanol and a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures to ensure complete substitution.
Another method involves the Friedel-Crafts alkylation reaction, where phenol is alkylated with ethyl(propyl)amine in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires an inert atmosphere and controlled temperature conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound is often carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of automated systems ensures consistent quality and high efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(propyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve specific substitutions on the aromatic ring.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, alkylated, and nitrated phenolic compounds.
Scientific Research Applications
3-[Ethyl(propyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Ethyl(propyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key structural analogs differ in alkyl chain length, branching, and additional functional groups. Below is a comparative analysis:
Table 1: Comparative Properties of 3-[Ethyl(propyl)amino]phenol and Analogs
Key Observations :
Molecular Complexity :
- The phenylpyrazole-piperazinyl derivative (C₂₈H₃₉N₅O) exhibits tertiary amine character and a significantly larger molecular mass (461.65 g/mol), suggesting specialized applications in targeting neurological or antimicrobial receptors.
Industrial Adaptability :
Reactivity and Amine Classification
The secondary amine group in this compound distinguishes it from primary (e.g., ethylamine) and tertiary amines (e.g., dimethylpropylamine):
- Secondary Amines : Exhibit moderate basicity (pKa ~10–11), enabling protonation in acidic environments and participation in nucleophilic substitution reactions.
- Primary Amines : Higher basicity (pKa ~8–10) but lower steric hindrance, favoring faster reaction kinetics.
- Tertiary Amines : Lower solubility in aqueous media but useful as catalysts in organic synthesis.
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